(5-Fluorothiophen-2-yl)methanol
Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps. One notable method is the reaction of tert-butyl ((4-fluorothiophen-2-yl)methoxy)methyl)diphenylsilane and tert-butyl ((5-fluorothiophen-2-yl)methoxy)methyl)diphenylsilane in the presence of tetrabutyl ammonium fluoride (TBAF) in tetrahydrofuran (THF). The resulting mixture yields a mixture of (4-fluorothiophen-2-yl)methanol and (5-fluorothiophen-2-yl)methanol .
Physical and Chemical Properties Analysis
Scientific Research Applications
Photoswitching of Alcohol-sensitive Photochromic Diarylethene : Kobatake et al. (2011) studied a photochromic diarylethene which underwent a substitution reaction with primary alcohols. The product exhibited altered photochromism with different absorption maxima and photocycloreversion quantum yields, demonstrating its potential in the development of photoswitchable molecules (Kobatake et al., 2011).
Chemosensor for Metal Ions : Guo et al. (2018) synthesized a novel photochromic diarylethene derivative that selectively sensed multiple metal ions in methanol. This compound responded to Cu²⁺ and Zn²⁺ with distinct fluorescence signals, highlighting its use as a chemosensor (Guo et al., 2018).
Methanol Conversion to Hydrocarbons : Svelle et al. (2006) investigated the conversion of methanol to hydrocarbons over zeolite H-ZSM-5. This research provides insights into the reaction mechanism and the formation of ethene and higher alkenes, which is crucial for understanding and optimizing the methanol-to-alkenes catalysis process (Svelle et al., 2006).
Olefin Epoxidation Catalysis by Fluorinated Alcohols : de Visser et al. (2003) demonstrated that fluorinated alcohols can catalyze direct olefin epoxidation by H2O2 under mild conditions. This shows the potential application of fluorinated alcohols in facilitating organic reactions (de Visser et al., 2003).
Reactivity of 2-Fluoro-5-nitrothiophene : Guanti et al. (1975) studied the reactivity of 2-fluoro-5-nitrothiophene, demonstrating its faster reaction rate compared to other 2-halogeno-5-nitrothiophenes. This indicates its potential in synthesis and organic reactions (Guanti et al., 1975).
Catalytic Borane Reductions : Martens et al. (1992) explored the use of chiral β-amino alcohols for the borane reduction of prochiral ketones. This process is significant for the synthesis of chiral secondary alcohols, demonstrating the utility of specific alcohol derivatives in enantioselective catalysis (Martens et al., 1992).
Synthesis of Calix[4]arenes Containing Fluorophores : Morakot et al. (2005) synthesized fluoroionophores derived from calix[4]arene, demonstrating their application in cation recognition and fluorescence quenching by Na⁺. This research contributes to the development of fluorescent sensors and ion recognition technology (Morakot et al., 2005).
Aza-Piancatelli Rearrangement for Synthesis : Reddy et al. (2012) conducted research on the aza-Piancatelli rearrangement using furan-2-yl(phenyl)methanol derivatives. This work is significant in synthetic organic chemistry, particularly in the synthesis of complex heterocyclic compounds (Reddy et al., 2012).
Investigations on Heterogeneously Catalysed Condensations : Deutsch et al. (2007) investigated the condensation of glycerol with various aldehydes and ketones to form cyclic acetals. This research contributes to understanding the role of solid acids in catalyzing glycerol conversions, which is relevant in renewable materials chemistry (Deutsch et al., 2007).
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that fluorinated compounds often interact with their targets through the formation of strong hydrogen bonds, taking advantage of the high electronegativity of fluorine .
Pharmacokinetics
- Absorption : The compound is predicted to have high gastrointestinal absorption due to its small size and the presence of polar groups .
- Distribution : The compound is expected to permeate the blood-brain barrier due to its small size and lipophilicity .
- Metabolism : The compound is not a known substrate for any major cytochrome P450 enzymes .
- Excretion : The compound is likely to be excreted in the urine, although this has not been confirmed .
Biochemical Analysis
Biochemical Properties
(5-Fluorothiophen-2-yl)methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. This interaction can significantly influence the metabolic pathways in which these enzymes are involved.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is essential for cell growth and differentiation. Additionally, it can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules . For instance, this compound can bind to specific receptors or enzymes, leading to changes in their activity. This binding can result in either inhibition or activation of the enzyme, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function . For instance, this compound may degrade over time, leading to a decrease in its efficacy. Additionally, long-term exposure to this compound can result in changes in cellular function, such as alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function . High doses of this compound can lead to toxic or adverse effects, such as cellular damage and disruption of metabolic processes. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways . For instance, this compound can influence the activity of enzymes involved in the metabolism of fatty acids and carbohydrates. This interaction can lead to changes in metabolic flux and metabolite levels, thereby affecting overall metabolic activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These transporters facilitate the movement of this compound across cell membranes, ensuring its proper localization and accumulation within the cell. Additionally, binding proteins can influence the distribution of this compound by sequestering it in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is often directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. This localization is essential for the compound’s role in cellular processes and its overall efficacy.
Properties
IUPAC Name |
(5-fluorothiophen-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FOS/c6-5-2-1-4(3-7)8-5/h1-2,7H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQLQOQLYYSYQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678948 | |
Record name | (5-Fluorothiophen-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80678948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
824983-56-4 | |
Record name | (5-Fluorothiophen-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80678948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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